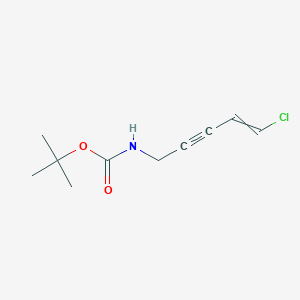

tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate

Description

tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate is a carbamate derivative featuring a unique alkenynyl chloride chain. Its structure combines a tert-butyloxycarbonyl (Boc) protective group with a conjugated system of a triple bond (alkyne), a double bond (alkene), and a terminal chlorine atom. This compound is likely utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The Boc group is commonly employed to protect amines during multi-step syntheses, while the chlorine and unsaturated bonds offer reactive sites for further functionalization.

Properties

CAS No. |

651733-31-2 |

|---|---|

Molecular Formula |

C10H14ClNO2 |

Molecular Weight |

215.67 g/mol |

IUPAC Name |

tert-butyl N-(5-chloropent-4-en-2-ynyl)carbamate |

InChI |

InChI=1S/C10H14ClNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h5,7H,8H2,1-3H3,(H,12,13) |

InChI Key |

XORSYSPTZXDLNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CC=CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorinated alkyne precursor. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl carbamate, chlorinated alkynes, and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed:

Oxidation: Formation of epoxides or diols.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry: tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate is used as a building block in organic synthesis. It can be used to introduce functional groups into molecules, facilitating the synthesis of more complex compounds.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its unique structure allows for the exploration of new biochemical pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate involves its interaction with molecular targets through its functional groups. The alkyne and chlorine moieties can participate in various chemical reactions, leading to the formation of new compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate derivatives with tert-butyl protective groups are widely used in organic chemistry. Below, we compare tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate with three analogs, focusing on structural features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Reactivity and Functionalization Potential The target compound’s alkenynyl chloride chain enables diverse reactivity, such as halogenation, Sonogashira coupling (via the alkyne), or Diels-Alder reactions (via the alkene). In contrast, the pyrimidine-containing analogs (e.g., and ) exhibit heterocyclic reactivity, including nucleophilic aromatic substitution or hydrogen bonding, which is critical for biological target engagement.

Stability and Solubility The Boc group in all compounds enhances stability against hydrolysis under basic conditions. However, the conjugated alkenynyl system in the target compound may reduce solubility in polar solvents compared to the pyrimidine or biphenyl analogs.

Synthetic Applications

- The target compound is ideal for constructing conjugated systems in materials science or bioactive molecules.

- Pyrimidine-based analogs () are tailored for medicinal chemistry, leveraging heterocycles’ role in drug-receptor interactions.

- The chiral hydroxyl group in is advantageous for asymmetric synthesis of therapeutics.

Research Findings and Limitations

- Synthetic Challenges : The target compound’s alkenynyl chloride chain may pose stability issues during storage or reaction conditions, requiring inert atmospheres or low temperatures.

- Biological Relevance : Pyrimidine derivatives () show higher reported bioactivity in patent literature, whereas the target compound’s applications remain exploratory.

Biological Activity

tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate is a synthetic organic compound with notable structural features, including a tert-butyl group and a carbamate functional group. Its unique molecular configuration makes it a valuable building block in organic synthesis and a subject of interest in biological research. This article explores the biological activity of this compound, synthesizing data from various studies and sources to present a comprehensive overview.

The molecular formula of tert-butyl (5-chloropent-4-en-2-yn-1-yl)carbamate is C10H14ClNO2, with a molecular weight of approximately 215.67 g/mol. The compound's structure includes:

- tert-butyl group : Provides steric hindrance and influences reactivity.

- Chlorinated alkyne : The presence of chlorine at the 5-position adds unique reactivity patterns.

| Property | Value |

|---|---|

| CAS Number | 651733-31-2 |

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | tert-butyl N-(5-chloropent-4-en-2-ynyl)carbamate |

| SMILES | CC(C)(C)OC(=O)NCC#CC=CCl |

Biological Activity Overview

The biological activity of tert-butyl (5-chloropent-4-en-2-yn-1-yl)carbamate is primarily linked to its potential as a precursor for bioactive molecules. The compound's alkyne and carbamate functionalities enable it to participate in various biochemical pathways.

The mechanism by which this compound exerts its biological effects involves:

- Reactivity with Biological Targets : The alkyne group can undergo reactions that modify biological macromolecules, while the carbamate moiety may interact with enzymes or receptors.

- Influence on Cellular Processes : By acting as an intermediate, it can facilitate the synthesis of more complex compounds that exhibit specific biological activities.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds structurally related to tert-butyl (5-chloropent-4-en-2-yn-1-y)carbamate, revealing insights into its potential applications:

- Antitumor Activity : Research indicates that acetylenic compounds can exhibit antitumor properties. For instance, terminal alkyne derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Antibiotic Properties : Compounds similar to tert-butyl (5-chloropent-4-en-2-yne)carbamate have been explored for their antibiotic activities against various bacterial strains. These studies suggest that modifications in the alkyl chain can enhance antimicrobial efficacy .

- Bioactive Molecule Synthesis : The compound serves as a versatile intermediate for synthesizing bioactive molecules, including those with neuroprotective properties. For example, derivatives have been synthesized for potential use in treating neurodegenerative diseases by targeting oxidative stress pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of tert-butyl (5-chloropent-4-en-2-yne)carbamate, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Tert-butyl (4-chlorobut-2-en-1-yne)carbamate | Four-carbon chain | Different chain length and positioning |

| Tert-butyl (1-cyanopent-4-yne)carbamate | Features a cyano group | Cyano group introduces different reactivity |

| Tert-butyl (5-bromopent-4-en-2-yne)carbamate | Contains bromine instead of chlorine | Bromine may alter reactivity compared to chlorine |

| Tert-butyl (1-(2,5-difluorophenyl)-1-pentynyl)carbamate | Incorporates fluorinated phenyl group | Fluorination enhances lipophilicity and activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.